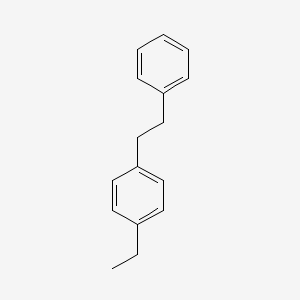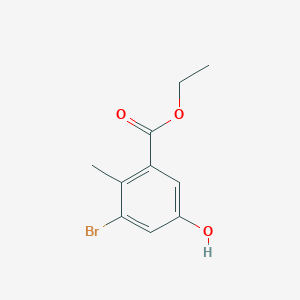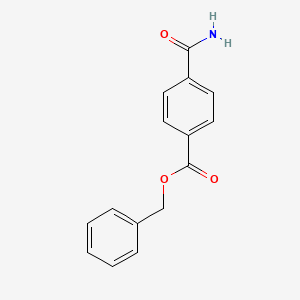
Benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is derived from benzoic acid and is characterized by the presence of an ester functional group, which is formed by the reaction of a carboxylic acid and an alcohol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester typically involves the esterification of benzoic acid with an appropriate alcohol in the presence of an acid catalyst. Commonly used catalysts include sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and the corresponding alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: Benzoic acid and the corresponding alcohol.
Reduction: Primary alcohols or aldehydes.
Substitution: Various substituted esters or other functionalized compounds.
科学的研究の応用
Benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The ester is used in the production of fragrances, flavorings, and other fine chemicals.
作用機序
The mechanism of action of benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical pathways. The compound may also interact with enzymes and receptors, influencing their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
Methyl benzoate: An ester derived from benzoic acid and methanol.
Ethyl benzoate: An ester derived from benzoic acid and ethanol.
Phenyl benzoate: An ester derived from benzoic acid and phenol.
Uniqueness
Benzoic acid, 4-(aminocarbonyl)-, phenylmethyl ester is unique due to the presence of the aminocarbonyl group, which can impart different chemical and biological properties compared to other benzoic acid esters. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
101097-45-4 |
|---|---|
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC名 |
benzyl 4-carbamoylbenzoate |
InChI |
InChI=1S/C15H13NO3/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17) |
InChIキー |
BWAOYNFUOWSBES-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


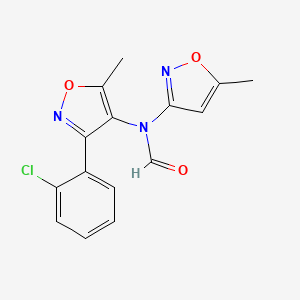
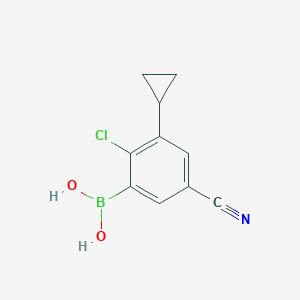
![(E)-3-(5-Bromo-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073586.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)
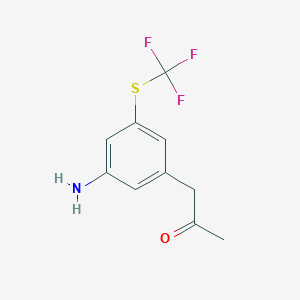
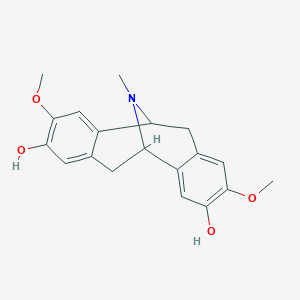
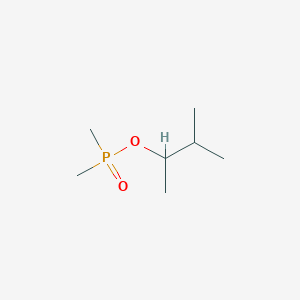
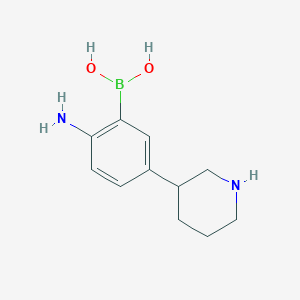
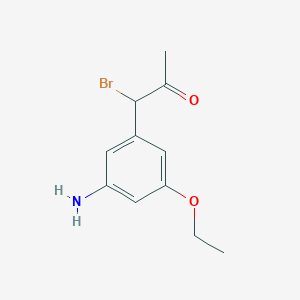

![9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)
![[2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073624.png)
